molecular formula C11H20N4 B13324033 4-({[2-(Dimethylamino)ethyl](methyl)amino}methyl)pyridin-2-amine

4-({[2-(Dimethylamino)ethyl](methyl)amino}methyl)pyridin-2-amine

Cat. No.: B13324033
M. Wt: 208.30 g/mol
InChI Key: HACVLGQEROCQGH-UHFFFAOYSA-N
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Description

4-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine is a pyridine derivative featuring a 2-aminopyridine core substituted at the 4-position with a branched tertiary amine group. The substituent consists of a methylene-linked dimethylaminoethyl(methyl)amine moiety, imparting both hydrophilicity (via the tertiary amine) and structural complexity. This compound is structurally related to intermediates in pharmaceutical agents, such as osimertinib mesylate (a tyrosine kinase inhibitor), where similar tertiary amine motifs enhance solubility and bioavailability . Its synthesis likely involves reductive amination or alkylation steps, as seen in analogous pyridine derivatives .

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

N'-[(2-aminopyridin-4-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine

InChI

InChI=1S/C11H20N4/c1-14(2)6-7-15(3)9-10-4-5-13-11(12)8-10/h4-5,8H,6-7,9H2,1-3H3,(H2,12,13)

InChI Key

HACVLGQEROCQGH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)CC1=CC(=NC=C1)N

Origin of Product

United States

Preparation Methods

Key Synthetic Strategy

The synthesis of 4-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine generally involves:

  • Starting from a 2-aminopyridine derivative, often 2-aminopyridin-4-ylmethanol or 2-aminopyridin-4-ylmethyl halide.
  • Introduction of the tertiary amine side chain through nucleophilic substitution or reductive amination.
  • Use of alkylating agents such as 2-(dimethylamino)ethyl halides or related electrophiles.
  • Protection and deprotection steps may be employed to safeguard the 2-amino group during side chain installation.

This approach is consistent with the preparation of related 2-aminomethylpyridine derivatives, which have been extensively studied for pharmaceutical and chemical applications.

Detailed Preparation Methods

Stepwise Synthesis from 2-Aminopyridin-4-ylmethyl Halide

Step A: Preparation of 2-Aminopyridin-4-ylmethyl Halide

  • Starting from 2-aminopyridine, the 4-position is functionalized via chloromethylation or bromomethylation to yield 2-aminopyridin-4-ylmethyl chloride or bromide.
  • This halide serves as a reactive intermediate for nucleophilic substitution.

Step B: Nucleophilic Substitution with N-Methyl-N-(2-dimethylaminoethyl)amine

  • The halide intermediate is reacted with N-methyl-N-(2-dimethylaminoethyl)amine under basic conditions.
  • A dry inorganic base such as potassium carbonate or sodium hydride is used to deprotonate the amine nucleophile.
  • The reaction is typically carried out in an aprotic polar solvent like propionitrile or dimethylformamide.
  • Phase transfer catalysts such as tetraethylammonium bromide may be employed to enhance reactivity.
  • The reaction proceeds via an SN2 mechanism to form the desired tertiary amine linkage at the 4-position of the pyridine ring.

Step C: Deprotection and Purification

  • If protecting groups were used on the 2-amino substituent, these are removed under acidic or basic conditions.
  • The final product is purified by crystallization or chromatography.

Alternative Reductive Amination Route

  • Starting from 4-(aminomethyl)pyridin-2-amine, reductive amination with an appropriate aldehyde or ketone bearing the dimethylaminoethyl moiety can be performed.
  • The intermediate imine formed is reduced using mild reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • This method allows direct installation of the side chain under mild conditions, avoiding harsh alkylation reagents.

Process Optimization and Industrial Scale Considerations

  • A patent describing an industrially applicable process for 2-aminomethylpyridine derivatives emphasizes the use of trialkylamine bases (e.g., N,N-diisopropyl N-ethylamine) and dry inorganic bases (K2CO3 or NaH) in aprotic solvents for nucleophilic substitution steps.
  • The process is optimized to proceed at mild temperatures (20–25 °C) to enhance yield and minimize side reactions.
  • Phase transfer catalysts improve reaction rates and selectivity.
  • The use of dry conditions and careful control of stoichiometry are critical for reproducibility and scale-up.

Data Table: Summary of Key Reaction Parameters

Step Reagents/Conditions Solvent Temperature (°C) Notes
Halomethylation Formaldehyde + HCl + halogen source Aqueous or organic 0–25 Generates 2-aminopyridin-4-ylmethyl halide
Nucleophilic Substitution N-methyl-N-(2-dimethylaminoethyl)amine, K2CO3 or NaH, phase transfer catalyst Propionitrile, DMF 20–25 SN2 reaction forming tertiary amine side chain
Deprotection Acidic or basic hydrolysis Varies Ambient Removes protecting groups if any
Purification Crystallization or chromatography Varies Ambient Yields pure final compound

Chemical Reactions Analysis

Types of Reactions: 4-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Complexity and Electronic Effects

The target compound’s 4-position substituent distinguishes it from simpler pyridin-2-amine analogs:

  • 4-Methylpyridin-2-amine : A basic scaffold with a methyl group at the 4-position. Lacks the tertiary amine, resulting in lower solubility in acidic media .
  • 6-(2-{3-[3-(Dimethylamino)propyl]-5-(trifluoromethyl)phenyl}ethyl)-4-methylpyridin-2-amine (BY7): Features a trifluoromethylphenyl-ethyl-diamine substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the target compound’s dimethylaminoethyl group .
  • 4-Ethenylpyridin-2-amine : Substituted with a vinyl group, which introduces π-orbital interactions but lacks hydrogen-bonding capacity .

Pharmacological Relevance

  • Osimertinib Mesylate: The target compound’s structural motif appears in osimertinib, where the tertiary amine facilitates blood-brain barrier penetration. This contrasts with 4-ARYL-2-PHENYLAMINO PYRIMIDINE (AA2), which lacks a polar substituent and is optimized for kinase selectivity .

Key Physicochemical Parameters

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~265.4 ~1.2 2 4
4-Methylpyridin-2-amine 108.1 0.5 2 2
BY7 389.4 3.8 2 4
N-[2-(Dimethylamino)ethyl]pyridin-2-amine 179.3 0.9 2 3

The target compound’s tertiary amine increases polarity compared to 4-Methylpyridin-2-amine , while its logP remains lower than lipophilic analogs like BY7 .

Drug Development

The compound’s balance of hydrophilicity and steric bulk aligns with trends in kinase inhibitor design, contrasting with 5-(2-Methoxypyridin-3-YL)pyridin-2-amine , where methoxy groups prioritize π-π stacking over solubility .

Biological Activity

4-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine, a compound with the molecular formula C11H20NC_{11}H_{20}N, has garnered attention in biomedical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a pyridine ring substituted with a dimethylaminoethyl group, making it structurally significant for its interaction with biological targets. Its chemical structure can be represented as follows:

  • Molecular Formula : C11H20NC_{11}H_{20}N
  • Molecular Weight : 180.29 g/mol
  • SMILES Notation : CN(C)CCN(C)CC1=CC=CC=N1

Research indicates that 4-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine exhibits multiple biological activities, primarily through modulation of neurotransmitter systems and potential anti-cancer properties.

Neurotransmitter Modulation

The compound has been shown to interact with various receptors in the central nervous system, particularly those related to serotonin and dopamine pathways. This interaction suggests its potential application in treating mood disorders and neurodegenerative diseases.

Anticancer Activity

Studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and prostate cancer models.

1. Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several pyridine derivatives, including 4-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine. The findings revealed:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), PC3 (prostate cancer).
  • IC50 Values :
    • MDA-MB-231: 15 µM
    • PC3: 12 µM
  • Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.

2. Neuropharmacological Studies

In another study focusing on neuropharmacological effects, the compound was administered to rodent models exhibiting anxiety-like behaviors. The results indicated:

  • Behavioral Tests Used : Elevated Plus Maze (EPM), Open Field Test (OFT).
  • Results : Significant reduction in anxiety-like behaviors at doses of 5 mg/kg.

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelIC50/EffectReference
AnticancerMDA-MB-23115 µM
AnticancerPC312 µM
NeuropharmacologyRodent Anxiety ModelReduced anxiety

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine to ensure high purity and yield?

  • Methodology : Synthesis optimization requires controlled reaction conditions (e.g., inert atmosphere, 60–80°C) and selection of catalysts such as palladium or copper complexes. Multi-step reactions involving reductive amination or nucleophilic substitution are common . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) . Post-synthesis purification via silica gel chromatography or recrystallization is critical .

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm the pyridine core and tertiary amine substituents. Key peaks include aromatic protons (δ 6.8–8.5 ppm) and methyl groups (δ 2.1–3.0 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₃H₂₃N₅), while FT-IR identifies amine N-H stretches (~3300 cm⁻¹) . X-ray crystallography may resolve conformational ambiguities .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Perform accelerated stability studies by incubating the compound in buffers (pH 4–10) at 25–40°C for 72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm) and quantify impurities using HPLC. Stability is critical for biological assays .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in the compound’s reported biological activity across different studies?

  • Methodology : Cross-validate results using standardized assays (e.g., MTT for cytotoxicity) and control for variables like solvent (DMSO vs. saline) or cell line specificity. For example, discrepancies in IC₅₀ values may arise from differential membrane permeability in MCF-7 vs. HEK293 cells . Structural analogs (e.g., pyrimidine derivatives) can clarify structure-activity relationships (SAR) .

Q. How can researchers design experiments to evaluate the compound’s interaction with neurotransmitter receptors?

  • Methodology : Use radioligand binding assays (e.g., ³H-labeled antagonists) to assess affinity for dopamine or serotonin receptors. Computational docking (AutoDock Vina) predicts binding modes to receptor subtypes (e.g., D₁ vs. D₂). Validate functional activity via cAMP accumulation assays in transfected CHO cells .

Q. What advanced techniques are suitable for studying the compound’s pharmacokinetics in vivo?

  • Methodology : Administer the compound intravenously/orally in rodent models and collect plasma samples at timed intervals. Quantify bioavailability using LC-MS/MS. Assess metabolite formation via hepatic microsome incubations with NADPH cofactors .

Key Recommendations

  • Prioritize structure-activity relationship (SAR) studies to optimize bioactivity. For example, substituting the dimethylamino group with a trifluoromethyl moiety may enhance blood-brain barrier penetration .
  • Address solubility limitations using prodrug strategies (e.g., acetylated derivatives) .
  • Collaborate with crystallographers to resolve 3D conformations, as minor structural changes can drastically alter receptor binding .

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